molecular formula C17H15N5O3 B2784725 3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-phenylazetidine-1-carboxamide CAS No. 1396844-00-0

3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-phenylazetidine-1-carboxamide

Cat. No. B2784725
CAS RN: 1396844-00-0
M. Wt: 337.339
InChI Key: KNPBBJCXPUPGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-oxo-3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile” has a molecular formula of C8H6N2O2 and a molecular weight of 162.14544 . Another related compound, “tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate”, has a molecular formula of C10H14N2O3 .


Molecular Structure Analysis

The molecular structure of “3-oxo-3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile” is available . For “tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate”, you can find its structure on ChemSpider .


Physical And Chemical Properties Analysis

The compound “3-oxo-3-(2-oxo-1,2-dihydropyridin-3-yl)propanenitrile” has a predicted boiling point of 489.6±45.0 °C, a predicted density of 1.300±0.06 g/cm3, and a predicted pKa of 4.36±0.20 .

Scientific Research Applications

Antiviral Activity

The compound exhibits potential antiviral properties, making it a subject of interest in virology research. Researchers have investigated its effects against various viral strains, including influenza, herpes simplex, and human immunodeficiency virus (HIV). Further studies are needed to elucidate its mechanism of action and optimize its antiviral efficacy .

Anticancer Potential

Preclinical studies suggest that “AKOS024531240” may inhibit cancer cell growth. It has been evaluated against different cancer types, such as breast, lung, and colon cancers. Researchers are exploring its impact on cell cycle regulation, apoptosis, and tumor progression. Clinical trials are necessary to validate its effectiveness and safety in cancer patients .

Antibacterial Properties

The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. It could be a valuable addition to the arsenal of antibiotics, especially in the context of multidrug-resistant bacterial strains. Researchers are investigating its mode of action and potential synergy with existing antibiotics .

Antifungal Effects

Preliminary studies indicate that “AKOS024531240” exhibits antifungal properties. It has been tested against common fungal pathogens, including Candida species and Aspergillus. Further research is needed to optimize its formulation and assess its efficacy in clinical settings .

Anti-Inflammatory Activity

The compound shows promise as an anti-inflammatory agent. It may modulate inflammatory pathways and reduce cytokine production. Researchers are exploring its potential in chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .

Calcium Channel Inhibition

“AKOS024531240” has been investigated for its ability to inhibit calcium channels. Calcium channels play crucial roles in cellular processes, and their dysregulation is associated with various diseases. Researchers are studying its impact on neuronal function, cardiovascular health, and smooth muscle contraction .

properties

IUPAC Name

3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-15-13(7-4-8-18-15)14-20-16(25-21-14)11-9-22(10-11)17(24)19-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPBBJCXPUPGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylazetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.